Trioctadecyl phosphite
Overview
Description
Trioctadecyl phosphite is an organophosphorus compound with the chemical formula C54H111O3P. It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkoxy groups. This compound is known for its use as a stabilizer in various industrial applications, particularly in the production of plastics and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctadecyl phosphite can be synthesized through the esterification of phosphorous acid with octadecanol. The reaction typically involves heating phosphorous acid with octadecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphorous acid and octadecanol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the esterification process is monitored to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Trioctadecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form trioctadecyl phosphate. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and octadecanol.
Substitution: This compound can participate in substitution reactions where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen as oxidizing agents, typically under mild conditions.
Hydrolysis: Water, often under acidic or basic conditions to facilitate the reaction.
Substitution: Various nucleophiles, such as alcohols or amines, under appropriate reaction conditions.
Major Products Formed
Oxidation: Trioctadecyl phosphate.
Hydrolysis: Phosphorous acid and octadecanol.
Substitution: Various substituted phosphite esters depending on the nucleophile used.
Scientific Research Applications
Trioctadecyl phosphite has several scientific research applications, including:
Chemistry: Used as a stabilizer in the production of polymers and plastics to prevent degradation during processing and use.
Biology: Investigated for its potential use as a reagent in biochemical assays and as a stabilizer for biological samples.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Widely used as an additive in lubricants, coatings, and other industrial products to enhance their stability and performance
Mechanism of Action
The mechanism of action of trioctadecyl phosphite involves its ability to act as a stabilizer by scavenging free radicals and preventing oxidative degradation. The phosphorus atom in the compound can interact with free radicals, neutralizing them and preventing them from causing further damage to the material. This stabilizing effect is particularly important in the production of polymers and plastics, where oxidative degradation can lead to a loss of mechanical properties and performance .
Comparison with Similar Compounds
Similar Compounds
- Tris(nonylphenyl) phosphite
- Tris(2-ethylhexyl) phosphite
- Tris(trimethylsilyl) phosphite
Comparison
Trioctadecyl phosphite is unique among similar compounds due to its long alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in the production of certain types of plastics and lubricants.
Properties
IUPAC Name |
trioctadecyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H111O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJLMSKURPSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H111O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883791 | |
Record name | Phosphorous acid, trioctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-80-6 | |
Record name | Tristearyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorous acid, trioctadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tristearyl phosphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorous acid, trioctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorous acid, trioctadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctadecyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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